molecular formula C6H6N4O2 B15071775 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B15071775
M. Wt: 166.14 g/mol
InChI Key: HSFCQNQORRYJIU-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This heterocyclic compound is a purine bioisostere, meaning its structure closely mimics the naturally occurring adenine base of ATP, allowing it to competitively bind to the active sites of various kinase enzymes . This property makes it a valuable precursor and core structure for designing potent enzyme inhibitors. Research indicates that derivatives based on the pyrazolo[3,4-d]pyrimidine skeleton exhibit a range of biological activities, with a prominent focus on antiproliferative effects . These compounds are frequently investigated as inhibitors of critical protein kinases involved in cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , and Cyclin-Dependent Kinase 2 (CDK2) . The mechanism of action for these derivatives often involves inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cell lines . The core structure can be synthetically modified at multiple positions to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, adhering to all relevant safety protocols.

Properties

IUPAC Name

3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFCQNQORRYJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclization

The cyclocondensation of pyrazole precursors with urea under high-temperature conditions is a well-documented route for synthesizing pyrazolo[3,4-d]pyrimidine-diones. For example, 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 10505-25-6) is synthesized via melting 2-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione with excess urea at 200°C for 2 hours, achieving a 95% yield. Adapting this method for the 3-methyl isomer would require a 3-methyl-substituted pyrazole precursor. Key steps include:

  • Precursor Preparation : Synthesis of 3-methyl-1H-pyrazole-4,6-dione via alkylation or direct substitution.
  • Cyclization : Heating the precursor with urea in a solvent-free system or polar aprotic solvent (e.g., DMF) at 180–200°C.
  • Workup : Precipitation in water followed by recrystallization from ethanol or methanol.

Table 1: Reaction Conditions for Urea-Mediated Cyclization

Parameter Value
Temperature 200°C
Reaction Time 2 hours
Solvent Solvent-free or DMF
Yield 90–95% (theoretical for 3-Me)

Acid-Catalyzed Cyclization

Glacial acetic acid serves as both solvent and catalyst in cyclization reactions involving anhydrides. For instance, maleic anhydride reacts with aminophenylpyrazolo[3,4-d]pyrimidinones under reflux to form fused dione derivatives. Applying this to 3-methyl derivatives:

  • Intermediate Synthesis : 5-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is prepared via refluxing 3-methylpyrazole-4-carboxylate with p-phenylenediamine in butanol.
  • Dione Formation : Treatment with maleic anhydride in acetic acid under reflux for 16 hours yields the target dione.

Multi-Step Synthetic Approaches

Pyrazole Carboxylate Pathways

Ethyl pyrazole-5-carboxylates are versatile intermediates for constructing pyrazolo[3,4-d]pyrimidine cores. A representative synthesis involves:

  • Alkylation : Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is N-alkylated with epichlorohydrin to introduce substituents.
  • Cyclization : Reacting the alkylated product with thiourea or urea in basic conditions forms the pyrimidine ring.
  • Methylation : Introducing a methyl group at position 3 via Friedel-Crafts alkylation or nucleophilic substitution.

Key Challenge : Regioselective methylation at position 3 requires careful control of reaction conditions (e.g., Lewis acid catalysts like AlCl3).

Thiourea Intermediate Routes

Thiophosgene-mediated reactions enable the incorporation of sulfur-containing groups, which can later be oxidized to diones:

  • Isothiocyanate Formation : Treating 3-methylpyrazole-4-amine with thiophosgene in DMF yields the corresponding isothiocyanate.
  • Cyclization : Reaction with malonyl chloride or diethyl malonate in the presence of base generates the pyrimidine-dione core.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Solvent-Free Systems : Higher yields (e.g., 95%) are achieved in solvent-free cyclizations due to reduced side reactions.
  • Polar Solvents : DMF or DMSO enhances solubility of intermediates but may require higher temperatures (160–200°C).

Table 2: Solvent Impact on Yield

Solvent Temperature (°C) Yield (%)
Solvent-free 200 95
DMF 180 85
Ethanol Reflux 60

Catalytic Enhancements

  • Base Catalysts : K2CO3 or NaOH improves cyclization efficiency in reactions involving anhydrides.
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).

Analytical Characterization

  • Spectroscopy :
    • IR : Peaks at 1693–1716 cm⁻¹ (C=O stretching).
    • 1H NMR : Singlets for methyl groups at δ 3.82 ppm.
  • Chromatography : HPLC purity >98% with retention times of 2.1–2.5 minutes.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is a central strategy for synthesizing and modifying this compound.

ReactantsConditionsProductsYieldReference
5-Amino-1-methylpyrazole-4-carboxamide + Oxalyl chlorideReflux in dry toluene (overnight)3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione92%
4-Formyl-pyrazole derivatives + PBr₃ + HexamethyldisilazaneDMF, 50–60°C (1–2 h)Pyrazolo[3,4-d]pyrimidines (e.g., 3a–n )37–91%

Key Insight : The Vilsmeier amidination-heterocyclization sequence enables efficient one-flask synthesis of substituted derivatives . Oxalyl chloride facilitates cyclization by activating carbonyl groups .

Substitution Reactions

Substitution at position 3 or 7 is common, leveraging nucleophilic sites.

ReactantsConditionsProductsYieldReference
3-Methyl-dione + p-Phenylene diamineReflux in butanol (8 h)5-(4-Aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one45%
3-Methyl-dione + p-MethoxybenzaldehydeEthanol, 40% NaOH (3 h)(E )-5-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-6-methyl-1-phenyl-dione56%

Key Insight : Substituents at position 5 (e.g., aryl groups) enhance biological activity by modulating electronic and steric properties .

Alkylation and S-Alkylation

Alkylation reactions introduce functional groups for pharmacological optimization.

ReactantsConditionsProductsYieldReference
3-Methyl-dione + Ethyl bromoacetateEthanol, RT (3 h)Ethyl 2-((3-Benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate85%
3-Methyl-dione + ThioureaSolvent-free fusion (170°C)3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione100%

Key Insight : S-Alkylation with thiourea or bromoacetate derivatives enhances solubility and target affinity .

Condensation and Multicomponent Reactions

Condensation with aldehydes or ketones generates structurally complex derivatives.

ReactantsConditionsProductsYieldReference
3-Methyl-dione + 2,4-Dichlorobenzaldehyde + AcetophenonePiperidine, ethanol (reflux)(1H-Pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine68–93%
3-Methyl-dione + Phenylacetic acidSolvent-free fusion (200°C)Pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine93%

Key Insight : Multicomponent reactions enable rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity and Reaction Relevance

Derivatives of 3-methyl-dione demonstrate significant pharmacological potential:

  • Anticancer Activity : Substituted derivatives inhibit EGFR-TK (IC₅₀ = 0.11–0.47 μM) and exhibit antiproliferative effects against MCF-7 and HCT-116 cell lines .

  • Kinase Inhibition : Structural modifications (e.g., aryl groups at position 3) improve binding to kinase active sites, as confirmed by molecular docking .

Comparative Reactivity of Analogues

CompoundKey ModificationReactivity ProfileReference
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dioneMethyl at position 1Lower electrophilicity at N7
3-Phenylpyrazolo[3,4-d]pyrimidine-dionePhenyl at position 3Enhanced π-stacking with biological targets

Key Insight : The 3-methyl group balances electronic effects and steric bulk, optimizing reactivity and bioactivity .

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. It has a molecular formula of C6H6N4O2C_6H_6N_4O_2 and a molecular weight of 166.14 g/mol. The compound is characterized by a 3-methyl group and two carbonyl groups at positions 4 and 6 of the pyrazolo ring, which contribute to its potential biological activity and applications in medicinal chemistry.

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione exhibits significant biological activities, notably as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. In vitro studies have indicated that derivatives of this compound can inhibit the growth of cancer cell lines, such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM, suggesting its potential as an anticancer agent. The structural similarity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione to known kinase inhibitors suggests that it may effectively interact with various biological targets.

Uniqueness

The unique combination of the methyl group at position 3 and the specific arrangement of carbonyl groups distinguishes 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione from other similar compounds. Its specific interactions with CDK2 further enhance its potential therapeutic applications compared to structurally similar compounds.

Structural Analogs

Compound NameUnique Features
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneContains a methyl group at position 1; used in similar synthetic pathways.
Phenylpyrazolo[3,4-d]pyrimidineSubstituted phenyl group enhances biological activity against kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineExhibits potent cytotoxicity; different heterocyclic framework leading to varied activity profiles.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo-pyrimidine-diones is influenced by substituent patterns, heterocyclic modifications, and synthesis routes. Below is a comparative analysis of key analogs:

Substituent Effects on Position 3
Compound Name Substituent (Position 3) Yield (%) Melting Point (°C) Key Properties/Activities Reference
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione Methyl 42.9–85 192–217 Base scaffold for derivatization
3-(4-Methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione 4-Methoxyphenyl 54 215–217 Enhanced thermal stability
3-(4-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione 4-Chlorophenyl 72 195–197 Improved yield; potential halogen interactions
3-(4-Hydroxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione 4-Hydroxyphenyl 51 210–212 Polar substituent; possible H-bonding

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase melting points (215–217°C) due to enhanced intermolecular interactions .
  • Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher yields (72%), likely due to reduced steric hindrance during synthesis .
Methyl Group Variations in Other Positions
Compound Name Substituents Key Properties/Activities Reference
1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione Methyl (positions 1, 5, 7) Increased lipophilicity; reduced polarity
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6-dione Oxazolo ring; dimethyl (5,7) FGFR1 inhibition (IC₅₀ ~ 0.5 µM)
3-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (III) Ethyl (3), methyl (1) Intermediate for chlorinated derivatives

Key Observations :

  • Multiple methyl groups (e.g., 1,5,7-trimethyl) enhance lipophilicity, which may improve membrane permeability in drug design .
  • Oxazolo analogs (e.g., 5,7-dimethyl-oxazolo-dione) demonstrate potent FGFR1 inhibition, highlighting the role of heterocyclic modifications in biological activity .
Heterocyclic Ring Modifications
Compound Name Heterocyclic System Key Properties/Activities Reference
5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6-dione Isoxazolo-pyrimidine Structural isomer; unknown bioactivity
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-dione Pyrazolo-pyrimidine with alkyne Herbicidal activity (EC₅₀ ~ 10 µM)
Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives Benzothieno-pyrimidine Antitumor activity against H460 cells

Key Observations :

  • Isoxazolo-pyrimidine derivatives (e.g., isoxazolo[3,4-d]) are structural isomers with distinct electronic profiles but uncharacterized biological roles .
  • Alkyne-containing substituents (e.g., prop-2-yn-1-yloxy) confer herbicidal efficacy, suggesting reactivity or target engagement via triple bonds .

Key Observations :

  • Urea-based cyclization is cost-effective but low-yielding for N-substituted derivatives (42.9%) .
  • Chlorination with PCl₅/POCl₃ facilitates downstream functionalization but requires careful handling due to toxicity .

Biological Activity

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action based on recent research findings.

  • Molecular Formula : C6H6N4O2
  • Molecular Weight : 166.14 g/mol
  • CAS Number : 5401-15-0

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, exhibit potent anticancer properties.

  • EGFR Inhibition :
    • The compound has been shown to act as an epidermal growth factor receptor (EGFR) inhibitor. For instance, a derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating strong inhibitory potential .
    • Flow cytometric analyses revealed that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases.
  • Cell Cycle Arrest and Apoptosis :
    • In vitro studies have shown that compounds derived from this scaffold can significantly increase the BAX/Bcl-2 ratio, promoting apoptosis in cancer cells .
  • Cytotoxicity :
    • Various derivatives were tested against different cancer cell lines (e.g., A549 and HCT-116), showing IC50 values ranging from 6 to 97 nM, highlighting their effectiveness in inhibiting tumor growth .

Comparative Biological Activity

The following table summarizes the biological activities of selected pyrazolo[3,4-d]pyrimidine derivatives:

CompoundTargetIC50 (µM)Activity
Compound 12bWild-type EGFR0.016Potent inhibitor
Compound 12bMutant EGFR T790M0.236Potent inhibitor
Compound XA549 Cells8.21Anti-proliferative
Compound YHCT-116 Cells19.56Anti-proliferative

Case Studies

  • Study on Antiproliferative Effects :
    • A novel series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel. The results indicated that several compounds exhibited significant cytotoxicity across multiple cancer types .
  • Molecular Docking Studies :
    • Molecular docking studies conducted to explore binding affinities of these compounds to EGFR revealed favorable interactions with critical amino acid residues, further supporting their potential as targeted therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal reflux conditions for synthesizing pyrazolo[3,4-d]pyrimidine-dione derivatives?

  • Methodology : Use glacial acetic acid as a solvent and reflux with 2,5-diethoxytetrahydrofuran for 16 hours. Post-reaction, concentrate the mixture, cool, and crystallize from methanol. Monitor reaction progress via TLC or HPLC . For analogous structures, pyridine can serve as a solvent under reflux for 6 hours, followed by neutralization with HCl and crystallization .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Optimize molar ratios (e.g., 1:1 stoichiometry for amine coupling) to maximize yield .

Q. How should researchers safely handle pyrazolo-pyrimidine derivatives in the lab?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as derivatives may release toxic fumes upon decomposition .
  • Storage : Store in airtight containers in dry, ventilated areas away from strong oxidizers .
    • Emergency Measures : For spills, avoid dust generation, use inert absorbents, and dispose of as hazardous waste .

Q. What spectroscopic techniques confirm the structure of pyrazolo-pyrimidine-dione derivatives?

  • Characterization Workflow :

  • IR Spectroscopy : Identify NH/OH stretches (3200–3400 cm⁻¹) and C=O/C=N bonds (1600–1700 cm⁻¹) .
  • ¹H-NMR : Analyze aromatic proton splitting patterns (e.g., singlet at δ 3.77 for OCH₃ groups) and NH/amine peaks (δ 7.95) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 349 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for pyrazolo-pyrimidine derivatives?

  • Troubleshooting Steps :

Repeat Experiments : Verify reproducibility under identical conditions.

Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) that may cause signal broadening .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What strategies improve the thermal stability of pyrazolo-pyrimidine-dione derivatives for pharmacological applications?

  • Approaches :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance ring stability .
  • Co-crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the crystal lattice and delay decomposition .
  • Thermogravimetric Analysis (TGA) : Monitor weight loss patterns (e.g., >300°C decomposition for oxypurinol analogs) to identify degradation thresholds .

Q. How can structure-activity relationships (SAR) guide the design of pyrazolo-pyrimidine-based xanthine oxidase inhibitors?

  • SAR Insights :

  • Core Modifications : The 3-methyl group enhances binding affinity to xanthine oxidase’s molybdenum center, as seen in oxypurinol (IC₅₀ ~10 nM) .
  • Substituent Effects : Para-methoxy groups on phenyl rings improve solubility without compromising activity .
    • Experimental Validation :
  • Enzyme Assays : Measure inhibition kinetics using spectrophotometric uric acid formation assays .
  • Molecular Docking : Simulate interactions with Hypoxanthine-guanine phosphoribosyltransferase (PDB: 1BZY) to prioritize synthetic targets .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in pyrazolo-pyrimidine cytotoxicity studies?

  • Recommended Tools :

  • Non-linear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations to identify significant differences (p < 0.05) .
    • Quality Control : Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Q. How can computational chemistry predict the reactivity of pyrazolo-pyrimidine intermediates in multi-step syntheses?

  • Workflow :

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess energy barriers for key steps (e.g., ring closure).

NBO Analysis : Identify charge distribution at reactive sites (e.g., nucleophilic NH groups) .

MD Simulations : Model solvent effects (e.g., acetic acid) on reaction pathways .

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